2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether
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Overview
Description
2-Ethylbutylmagnesium chloride solution, 2 M in diethyl ether, is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound has the empirical formula C6H13ClMg and a molecular weight of 144.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbutylmagnesium chloride solution is typically prepared by reacting 2-ethylbutyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
2-Ethylbutyl chloride+Magnesium→2-Ethylbutylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of 2-ethylbutylmagnesium chloride solution follows similar principles but on a larger scale. The reaction is conducted in large reactors equipped with efficient stirring and cooling systems to manage the exothermic nature of the reaction. The purity and concentration of the final product are carefully controlled to meet specific requirements for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbutylmagnesium chloride solution primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It is also involved in substitution reactions, particularly with halides and other leaving groups.
Common Reagents and Conditions
Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.
Epoxides: Opens epoxide rings to form alcohols.
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and epoxides.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
2-Ethylbutylmagnesium chloride solution is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-ethylbutylmagnesium chloride solution involves the formation of a carbon-magnesium bond, which is highly polarized. The carbon atom becomes nucleophilic, allowing it to attack electrophilic centers in various substrates. This nucleophilic addition is the basis for many of its reactions, including the formation of alcohols and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- Butylmagnesium chloride
- Octylmagnesium chloride
- 2-Methyl-2-phenylpropylmagnesium chloride
- 2,2-Dimethylpropylmagnesium chloride
Comparison
2-Ethylbutylmagnesium chloride solution is unique due to its specific alkyl chain structure, which imparts different reactivity and selectivity compared to other Grignard reagents. For example, butylmagnesium chloride and octylmagnesium chloride have different chain lengths, affecting their steric and electronic properties. The presence of the ethyl group in 2-ethylbutylmagnesium chloride provides a balance between reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
magnesium;3-methanidylpentane;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13.ClH.Mg/c1-4-6(3)5-2;;/h6H,3-5H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMZHJDXEONFDS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([CH2-])CC.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690272-29-8 |
Source
|
Record name | 2-ETHYLBUTYLMAGNESIUM CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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